molecular formula C7H6BrCl2N B13648943 (4-Bromo-2,6-dichlorophenyl)methanamine

(4-Bromo-2,6-dichlorophenyl)methanamine

Cat. No.: B13648943
M. Wt: 254.94 g/mol
InChI Key: HBJOYPGWKVTKEO-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dichlorophenyl)methanamine is an organic compound with the molecular formula C7H6BrCl2N It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-dichlorophenyl)methanamine typically involves the halogenation of phenylmethanamine. One common method is the bromination and chlorination of phenylmethanamine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective substitution of the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-dichlorophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Substitution: Products include various substituted phenylmethanamines.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

(4-Bromo-2,6-dichlorophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-dichlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2,6-difluorophenyl)methanamine
  • (4-Bromo-2,6-dimethylphenyl)methanamine

Uniqueness

(4-Bromo-2,6-dichlorophenyl)methanamine is unique due to its specific halogen substitution pattern, which imparts distinct chemical reactivity and properties. Compared to its analogs, it may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C7H6BrCl2N

Molecular Weight

254.94 g/mol

IUPAC Name

(4-bromo-2,6-dichlorophenyl)methanamine

InChI

InChI=1S/C7H6BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2

InChI Key

HBJOYPGWKVTKEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)Br

Origin of Product

United States

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